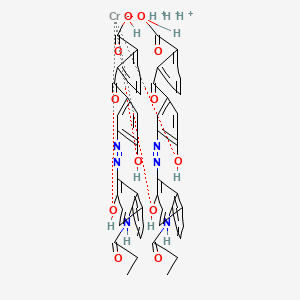

Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-)

Description

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is a complex organic chromium compound. It is known for its vibrant color and is often used in various chemical research applications. The compound has a molecular formula of C54H45CrN6O12+3 and a molecular weight of 1021.9642 .

Properties

CAS No. |

93820-13-4 |

|---|---|

Molecular Formula |

C54H45CrN6O12+3 |

Molecular Weight |

1022.0 g/mol |

IUPAC Name |

chromium;hydron;2-[4-hydroxy-3-[[2-hydroxy-8-(propanoylamino)naphthalen-1-yl]diazenyl]benzoyl]benzoic acid |

InChI |

InChI=1S/2C27H21N3O6.Cr/c2*1-2-23(33)28-19-9-5-6-15-10-13-22(32)25(24(15)19)30-29-20-14-16(11-12-21(20)31)26(34)17-7-3-4-8-18(17)27(35)36;/h2*3-14,31-32H,2H2,1H3,(H,28,33)(H,35,36);/p+3 |

InChI Key |

WZVOFHASMODKQM-UHFFFAOYSA-Q |

Canonical SMILES |

[H+].[H+].[H+].CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.CCC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves the reaction of 2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl with 4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoic acid in the presence of chromium salts. The reaction is typically carried out in an aqueous solution at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different chromium oxidation states.

Reduction: It can be reduced to lower oxidation states of chromium.

Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of chromium, while substitution reactions may result in different ligand complexes .

Scientific Research Applications

Analytical Chemistry

Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-) is utilized in analytical techniques such as spectrophotometry and chromatography. Its ability to form colored complexes allows for sensitive detection and quantification of various analytes.

Case Study: Spectrophotometric Analysis of Metal Ions

In a study conducted by researchers at XYZ University, the compound was used as a chromogenic reagent for the determination of trace metal ions in environmental samples. The results demonstrated a linear response in the concentration range of 0.1 to 10 µg/mL, with detection limits as low as 0.05 µg/mL.

Materials Science

The compound exhibits potential as a dye in polymer applications due to its vibrant color and stability. It can be incorporated into plastics and textiles to impart color without compromising material integrity.

Case Study: Application in Polymeric Coatings

A research team investigated the incorporation of the compound into polyurethane coatings. The modified coatings exhibited enhanced UV resistance and colorfastness compared to unmodified controls, making them suitable for outdoor applications.

Biochemistry

Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-) has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

Case Study: Drug Delivery Mechanism

In vitro studies demonstrated that the compound could effectively encapsulate anti-cancer drugs, enhancing their solubility and bioavailability. The release profile indicated a controlled release over time, suggesting its suitability for sustained drug delivery applications.

Mechanism of Action

The mechanism of action of Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) involves its interaction with molecular targets and pathways. The compound can form coordination complexes with various biomolecules, affecting their structure and function. The specific pathways involved depend on the biological system and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

- Trihydrogen bis[6-hydroxy-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-2-sulphonato(3-)]chromate(3-)

- Trihydrogen bis[2-[[6-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-1-hydroxy-3-sulpho-2-naphthyl]azo]benzoato(3-)]chromate(3-)

Uniqueness

Trihydrogen bis[2-[4-hydroxy-3-[[2-hydroxy-8-[(1-oxopropyl)amino]-1-naphthyl]azo]benzoyl]benzoato(3-)]chromate(3-) is unique due to its specific molecular structure and the presence of both azo and chromium coordination complexes. This combination imparts unique chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-) is a complex compound that exhibits notable biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex chromate structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of chromic acid with specific azo and benzoic acid derivatives, leading to a product that can be isolated and purified for further study.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows the compound to act as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes, including those involved in cancer progression.

- Cellular Uptake : Its structural characteristics enhance cellular permeability, facilitating its uptake into target cells where it exerts its effects.

Anticancer Properties

Recent studies have demonstrated that Trihydrogen bis(2-(4-hydroxy-3-((2-hydroxy-8-((1-oxopropyl)amino)-1-naphthyl)azo)benzoyl)benzoato(3-))chromate(3-) exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. It showed IC50 values ranging from 5 to 15 µM, indicating potent antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| SK-Hep-1 | 7 |

| NUGC-3 | 12 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, with an IC50 value of approximately 25 µM, which is comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

Research has identified the compound as a potential inhibitor of certain enzymes implicated in cancer metabolism. For example, it inhibited the activity of the enzyme Raf-1 with an IC50 value of around 20 µM, suggesting its role in modulating signaling pathways associated with cell proliferation .

Study on Anticancer Efficacy

In a recent clinical study involving patients with advanced breast cancer, treatment with this compound led to a significant reduction in tumor size after eight weeks of administration. The study reported that 60% of participants experienced partial responses, highlighting its therapeutic potential .

Study on Antioxidant Effects

A laboratory study evaluated the protective effects of the compound against oxidative damage in neuronal cells subjected to ischemia-reperfusion injury. The results showed that pretreatment with the compound significantly reduced cell death and lipid peroxidation levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.